3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
3-(2-benzamidophenoxy)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-17(12-6-2-1-3-7-12)19-13-8-4-5-9-14(13)23-15-10-11-24-16(15)18(21)22/h1-11H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPISZCCUOBIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzoylamino Intermediate: : The synthesis begins with the preparation of 2-(benzoylamino)phenol. This can be achieved by reacting 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
-
Coupling with Thiophene Derivative: : The next step involves the coupling of the benzoylamino intermediate with a thiophene derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiophene derivative is typically a boronic acid or ester.
-
Carboxylation: : Finally, the thiophene ring is carboxylated to introduce the carboxylic acid group. This can be achieved through a variety of methods, including direct carboxylation using carbon dioxide under high pressure or via a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: The phenoxy and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Pharmacophore Exploration : The compound can serve as a pharmacophore in drug design, particularly targeting enzyme interactions. Its carboxylic acid group may facilitate binding to active sites of enzymes, while the benzoylamino group can form hydrogen bonds with biological targets.
- Case Study : In a study examining various thiophene derivatives, compounds similar to 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid exhibited significant inhibitory effects on specific enzyme activities, suggesting potential therapeutic applications .
Materials Science
- Organic Electronics : The unique electronic properties of the thiophene ring make this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of thiophenes to conduct electricity can be exploited in developing advanced materials for electronic devices.
- Data Table : Comparison of electronic properties of thiophene derivatives:
| Compound Name | Conductivity (S/m) | Application Area |
|---|---|---|
| This compound | TBD | OLEDs, OPVs |
| Thiophene A | TBD | Sensors |
| Thiophene B | TBD | Conductive Polymers |
Biological Studies
- Enzyme Interaction Studies : The compound can be utilized as a probe to study enzyme interactions and inhibition. The carboxylic acid functionality may enhance its ability to interact with various biological targets, making it valuable in biochemical research.
- Case Study : Research has indicated that similar thiophene derivatives can act as allosteric enhancers or inhibitors of specific receptors, demonstrating their potential in drug discovery .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
- Formation of Benzoylamino Intermediate : Reacting 2-aminophenol with benzoyl chloride in the presence of a base (e.g., pyridine).
- Coupling with Thiophene Derivative : Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Mechanism of Action
The mechanism of action of 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The benzoylamino group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. The carboxylic acid group can also interact with active sites of enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiophene-Carboxylic Acids
(a) 3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid (CAS: 900019-03-6)
- Structure : Differs by a 2-fluorobenzoyl group instead of benzoyl.
- Molecular Weight : 357.36 g/mol (vs. 339.37 for the parent compound).
(b) 3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid (CAS: 900015-29-4)
- Structure: Contains a methoxyacetyl group on the phenoxy ring.
- Functional Group Effect: The methoxyacetyl moiety introduces polarity, which could alter solubility and pharmacokinetic profiles compared to the benzoylamino analog .
Heterocyclic Propenoic Acid Derivatives
(a) (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d)
- Structure : Features a pyridazine-pyrazole heterocyclic system.
- Melting Point : 187–189°C (vs. data unavailable for the target compound).
(b) (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
Aromatic Ester Derivatives
2-Thiophenecarboxylic acid, 4-oxo-2-phenyl-4H-1-benzopyran-3-yl ester
Physicochemical and Pharmacological Insights
Key Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Potential Applications |
|---|---|---|---|---|---|
| 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid | C₁₈H₁₃NO₄S | 339.37 | Benzoylamino phenoxy | N/A | Anti-inflammatory research |
| 3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid | C₁₈H₁₂FNO₄S | 357.36 | 2-Fluorobenzoyl | N/A | Enhanced metabolic stability |
| E-4d (Propenoic acid derivative) | C₁₉H₁₇ClN₄O₃ | 408.82 | Pyridazine-pyrazole | 187–189 | Kinase inhibition |
| 2-Thiophenecarboxylic acid flavone ester | C₂₀H₁₂O₄S | 348.37 | Flavone ester | N/A | Antioxidant/anti-cancer research |
Research Findings
- Electronic Effects : Fluorine and methoxy groups modulate electronic density, influencing receptor binding and metabolic pathways .
- Heterocycle Impact: Pyridazine and triazolopyridazine substituents in propenoic acid derivatives correlate with higher thermal stability (e.g., E-4b’s mp = 253–255°C) .
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound may enhance hydrogen-bonding interactions in biological systems compared to ester derivatives .
Biological Activity
3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzoylamino group linked to a phenoxy moiety and a thiophenecarboxylic acid. This unique structure may contribute to its biological activities, particularly in enzyme inhibition and interaction with cellular targets.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoylamino compounds have been reported to inhibit various bacterial strains, suggesting that the presence of the benzoylamino group may enhance antimicrobial efficacy .
Anticancer Properties
Research indicates that compounds with similar frameworks can exhibit cytotoxic effects against cancer cell lines. For example, analogs derived from benzoylamino structures have demonstrated anti-HIV activity with IC50 values ranging from 12.1 µM to 123.8 µM . The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Studies have focused on its ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have shown potent inhibitory effects on tyrosinase activity, suggesting applications in treating hyperpigmentation disorders .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Interaction : The compound may bind to active sites of target enzymes, inhibiting their activity.
- Cellular Uptake : Its lipophilic nature allows for better penetration into cell membranes, facilitating interaction with intracellular targets.
- Radical Scavenging : Some studies suggest antioxidant properties that could protect cells from oxidative stress .
Study 1: Tyrosinase Inhibition
In a study examining various analogs for their tyrosinase inhibitory activity, compounds similar to this compound were tested against mushroom tyrosinase. Results indicated significant inhibition at concentrations as low as 0.05 µM, demonstrating its potential for cosmetic applications in skin lightening .
Study 2: Cytotoxicity Assessment
The cytotoxic effects of related compounds were evaluated in B16F10 murine melanoma cells. Compounds showed no significant cytotoxicity at concentrations up to 20 µM after 72 hours, indicating a favorable safety profile for further development .
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic routes for 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: A plausible synthesis involves coupling 2-thiophenecarboxylic acid derivatives with benzoylamino-phenoxy precursors. For example:
- Step 1: Prepare 2-hydroxy-2-thiophenecarboxylic acid via selective oxidation of 2-thiophenemethanol using MnO₂ in anhydrous dichloromethane .
- Step 2: Introduce the benzoylamino-phenoxy moiety via nucleophilic aromatic substitution (SNAr) using NaH in THF under inert conditions, as demonstrated in analogous benzofuran syntheses .
- Step 3: Optimize coupling efficiency by monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjusting stoichiometry (1:1.2 molar ratio of thiophene to benzoylamino-phenoxy precursor).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC (C18 column, 250 mm × 4.6 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid (20% to 90% over 20 min). Compare retention times with structurally related compounds (e.g., biphenylcarboxylic acids, retention ~8–12 min) .
- Structural Confirmation: Employ ¹H/¹³C NMR (DMSO-d₆, 400 MHz): Key signals include the thiophene proton (δ 7.2–7.4 ppm) and benzoylamino carbonyl (δ 168–170 ppm). IR spectroscopy should confirm amide (1650 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches .
Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?
Methodological Answer:
- Solubility: Test in DMSO (≥50 mg/mL), NaOH (3 N, ~40 mg/mL at 18°C), and ethanol (limited solubility <10 mg/mL). Pre-saturate solvents under sonication (30 min) .
- pH Stability: Conduct accelerated degradation studies (40°C/75% RH for 14 days). Monitor carboxylic acid degradation via HPLC; acidic conditions (pH <3) may hydrolyze the benzoylamino group, while neutral/basic conditions preserve integrity .
Q. What storage conditions are recommended to prevent degradation?
Methodological Answer: Store lyophilized solid at –20°C in amber vials under argon. Avoid prolonged exposure to light or moisture, as thiophene derivatives are prone to oxidation (e.g., sulfoxide formation). For solutions, use freshly distilled DMSO and aliquot to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological activity?
Methodological Answer:
- Analog Synthesis: Modify substituents on the benzoylamino (e.g., electron-withdrawing groups at the para position) and thiophene (e.g., methyl or halogen substitutions) .
- Biological Assays: Test analogs in COX-2 inhibition assays (IC₅₀ determination) or NF-κB luciferase reporter cell lines, using celecoxib as a positive control .
Q. What advanced analytical methods resolve conflicting spectral data (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR Techniques: Use HSQC to assign proton-carbon correlations and NOESY to confirm spatial proximity of benzoylamino and thiophene protons.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₈H₁₃NO₄S) with <2 ppm error. Compare with synthetic intermediates to trace impurities .
Q. How can pharmacokinetic properties (e.g., plasma protein binding) be evaluated preclinically?
Methodological Answer:
- Plasma Stability: Incubate compound (10 µM) in rat plasma (37°C, 24 hr). Quantify remaining parent compound via LC-MS/MS.
- Protein Binding: Use equilibrium dialysis (PBS pH 7.4, 4 hr) followed by LC-MS/MS to measure free vs. bound fractions. Warfarin (95% bound) serves as a reference .
Q. What strategies address contradictions in bioactivity data across cell-based vs. in vivo models?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Prioritize derivatives with hydrogen bonds to Arg120 and hydrophobic interactions with Val523.
- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Compare RMSD/RMSF profiles with known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
